

Spectroscopic data of 4-(2-Pyridyl)-2-Methyl-3-Butyn-2-ol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(2-Pyridyl)-2-Methyl-3-Butyn-2-ol

Cat. No.: B1582549

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Data of **4-(2-Pyridyl)-2-Methyl-3-Butyn-2-ol**

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for **4-(2-Pyridyl)-2-Methyl-3-Butyn-2-ol**. It is intended for researchers, scientists, and professionals in drug development who are working with or have an interest in pyridyl-alkynol compounds. The information presented herein is a synthesis of established spectroscopic principles and data from analogous compounds, designed to offer practical, field-proven insights into the structural elucidation of this molecule.

Introduction and Molecular Structure

4-(2-Pyridyl)-2-Methyl-3-Butyn-2-ol, with a molecular formula of $C_{10}H_{11}NO$ and a molecular weight of 161.20 g/mol, is a tertiary alcohol containing a pyridine ring and an internal alkyne.^[1] The unique combination of a hydrophilic alcohol group, a rigid alkynyl linker, and an aromatic pyridine moiety makes this and similar compounds interesting scaffolds in medicinal chemistry and materials science. Understanding the precise arrangement of atoms and the electronic environment within the molecule is paramount for predicting its reactivity, designing derivatives, and interpreting its biological activity. Spectroscopic analysis is the cornerstone of this structural determination.

The molecular structure of **4-(2-Pyridyl)-2-Methyl-3-Butyn-2-ol** is presented below. This visualization is crucial for the subsequent interpretation of spectroscopic data, as it allows for a

direct correlation between the chemical environment of each atom and its corresponding signal.

Caption: Molecular Structure of **4-(2-Pyridyl)-2-Methyl-3-Butyn-2-ol**.

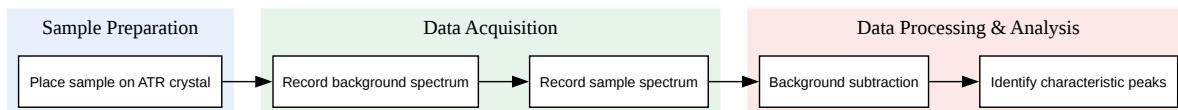
Spectroscopic Analysis

The following sections detail the expected spectroscopic data for **4-(2-Pyridyl)-2-Methyl-3-Butyn-2-ol**, based on established principles and data from analogous structures.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For a compound like **4-(2-Pyridyl)-2-Methyl-3-Butyn-2-ol**, we anticipate characteristic absorption bands for the O-H stretch of the alcohol, the C≡C stretch of the alkyne, the C-N and C=C stretches of the pyridine ring, and the C-H stretches of the aromatic and aliphatic portions. The absence of a terminal ≡C-H stretch (which would appear around 3300 cm^{-1}) is a key confirmatory detail for the internal nature of the alkyne.

Data Presentation:


Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
O-H (alcohol)	3600 - 3200	Strong, Broad
C-H (sp ² , pyridine)	3100 - 3000	Medium
C-H (sp ³ , methyl)	3000 - 2850	Medium
C≡C (internal alkyne)	2260 - 2100	Weak to Medium
C=C, C=N (pyridine)	1600 - 1450	Medium to Strong
C-O (tertiary alcohol)	1200 - 1100	Strong

Trustworthiness: The broadness of the O-H stretch is due to hydrogen bonding, which is expected for a neat or concentrated sample. The intensity of the C≡C stretch in an internal

alkyne can be weak, and in some cases, almost absent if the molecule is highly symmetrical. However, the asymmetry introduced by the pyridine ring should make this band observable.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

- **Sample Preparation:** A small amount of the neat liquid or solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).
- **Instrument Setup:** The instrument is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the clean, empty ATR crystal is recorded.
- **Data Acquisition:** The sample spectrum is then recorded. The instrument software automatically subtracts the background to produce the final absorbance or transmittance spectrum.
- **Data Processing:** The resulting spectrum is analyzed for the characteristic absorption bands of the functional groups.

[Click to download full resolution via product page](#)

Caption: Workflow for ATR-FT-IR Spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: ¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. For our target molecule, we expect to see distinct signals for the protons on the pyridine ring, the hydroxyl proton, and the protons of the two methyl groups. The chemical shifts of the pyridine protons will be in the aromatic region and will be influenced by the electron-withdrawing nature of the nitrogen atom. The two methyl groups are chemically equivalent due

to free rotation around the C-C single bond and will therefore appear as a single, sharp signal. The hydroxyl proton is often broad and its chemical shift can vary depending on the solvent, concentration, and temperature.

Data Presentation:

Proton Environment	Expected Chemical Shift (δ , ppm)	Multiplicity	Integration
Pyridine-H (α to N)	8.5 - 8.7	Doublet	1H
Pyridine-H (γ to N)	7.6 - 7.8	Triplet of doublets	1H
Pyridine-H (β to N)	7.2 - 7.4	Doublet	1H
Pyridine-H (β' to N)	7.1 - 7.3	Triplet	1H
-OH	Variable (e.g., 2.0 - 5.0)	Singlet (broad)	1H
-CH ₃	~1.6	Singlet	6H

Note: The exact chemical shifts and multiplicities for the pyridine protons are predictions and can vary. The assignments are based on typical pyridine substitution patterns.

Trustworthiness: The downfield shift of the proton alpha to the nitrogen is a classic feature of pyridine NMR spectra, resulting from the deshielding effect of the electronegative nitrogen atom. The singlet for the six methyl protons is a strong indicator of the symmetrical dimethylcarbinol moiety.

Experimental Protocol: ¹H NMR Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).
- Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

- Data Acquisition: A standard ^1H NMR pulse sequence is run. Key parameters include the number of scans, the relaxation delay, and the spectral width.
- Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phased, and baseline corrected. The resulting spectrum is then integrated and the chemical shifts are referenced to TMS.

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: ^{13}C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule will give rise to a distinct signal. For **4-(2-Pyridyl)-2-Methyl-3-Butyn-2-ol**, we expect to see signals for the five carbons of the pyridine ring, the two acetylenic carbons, the quaternary carbon of the carbinol group, and the two equivalent methyl carbons. The chemical shifts of the acetylenic carbons are characteristic, and the carbon attached to the pyridine ring will be slightly downfield compared to the one attached to the tertiary alcohol.

Data Presentation:

Carbon Environment	Expected Chemical Shift (δ , ppm)
Pyridine-C (α to N)	~150
Pyridine-C (γ to N)	~136
Pyridine-C (β to N)	~123
Pyridine-C (β' to N)	~121
Pyridine-C (ipso to alkyne)	~143
Alkyne-C (adjacent to pyridine)	~90
Alkyne-C (adjacent to alcohol)	~80
$-\text{C}(\text{OH})(\text{CH}_3)_2$	~65
$-\text{CH}_3$	~31

Note: These chemical shifts are based on data from similar structures and predictive models. For instance, the chemical shift for the methyl carbons in 2-methyl-3-butyn-2-ol is around 31.5

ppm, and the carbinol carbon is at approximately 65.6 ppm.[\[2\]](#)

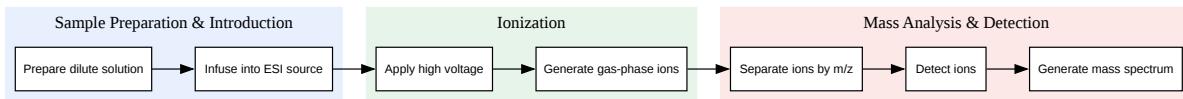
Trustworthiness: The chemical shifts for the sp-hybridized carbons of the alkyne are typically in the range of 70-90 ppm, which is a distinctive feature. The significant downfield shifts of the pyridine carbons are due to the aromaticity and the influence of the nitrogen atom.

Experimental Protocol: ^{13}C NMR Spectroscopy

- Sample Preparation: A more concentrated sample (20-50 mg in ~0.7 mL of deuterated solvent) is typically used for ^{13}C NMR compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.
- Instrument Setup: Similar to ^1H NMR, the instrument is tuned and the magnetic field is shimmed.
- Data Acquisition: A standard ^{13}C NMR pulse sequence with proton decoupling (to produce singlets for all carbons and improve signal-to-noise) is run. A larger number of scans is required compared to ^1H NMR.
- Data Processing: The FID is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the solvent peak (e.g., CDCl_3 at 77.16 ppm) or TMS.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For **4-(2-Pyridyl)-2-Methyl-3-Butyn-2-ol**, we would expect to see a prominent molecular ion peak (M^+) or a protonated molecular ion peak ($[\text{M}+\text{H}]^+$) depending on the ionization technique used. Common fragmentation patterns for tertiary alcohols include the loss of a methyl group or the loss of water.


Data Presentation:

m/z	Proposed Fragment
161	$[M]^+$ (Molecular Ion)
162	$[M+H]^+$ (Protonated Molecular Ion)
146	$[M - CH_3]^+$
143	$[M - H_2O]^+$
59	$[C(OH)(CH_3)_2]^+$

Trustworthiness: High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion.

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

- Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile), often with a small amount of acid (e.g., formic acid) to promote protonation.
- Sample Introduction: The solution is infused into the ESI source at a constant flow rate.
- Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
- Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.
- Detection: The separated ions are detected, and a mass spectrum is generated.

[Click to download full resolution via product page](#)

Caption: Workflow for ESI Mass Spectrometry.

Conclusion

The spectroscopic characterization of **4-(2-Pyridyl)-2-Methyl-3-Butyn-2-ol** is a multi-faceted process that relies on the synergistic interpretation of data from various analytical techniques. IR spectroscopy confirms the presence of key functional groups, while ¹H and ¹³C NMR provide a detailed map of the proton and carbon frameworks, respectively. Mass spectrometry confirms the molecular weight and offers insights into the molecule's stability and fragmentation patterns. By integrating these datasets, a confident and unambiguous structural assignment can be achieved, which is a critical step in the research and development of new chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectroscopic data of 4-(2-Pyridyl)-2-Methyl-3-Butyn-2-ol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1582549#spectroscopic-data-of-4-\(2-pyridyl\)-2-methyl-3-butyn-2-ol](https://www.benchchem.com/product/b1582549#spectroscopic-data-of-4-(2-pyridyl)-2-methyl-3-butyn-2-ol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com